molecular formula C11H22N4O4 B611205 t-Boc-N-Amido-PEG2-Azide CAS No. 950683-55-3

t-Boc-N-Amido-PEG2-Azide

Cat. No. B611205
M. Wt: 274.32
InChI Key: MEZSEFQCLYODJG-UHFFFAOYSA-N
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Description

T-Boc-N-Amido-PEG2-Azide is a PEG derivative containing an azide group and Boc-protected amino group . The hydrophilic PEG spacer increases solubility in aqueous media .


Synthesis Analysis

The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Molecular Structure Analysis

The molecular formula of t-Boc-N-Amido-PEG2-Azide is C11H22N4O4 . The molecular weight is 274.32 g/mol . The InChI is 1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16) .


Chemical Reactions Analysis

The azide group in t-Boc-N-Amido-PEG2-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The Boc group can be deprotected under mild acidic conditions to form the free amine .


Physical And Chemical Properties Analysis

The molecular weight of t-Boc-N-Amido-PEG2-Azide is 274.32 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 6 . The compound has a rotatable bond count of 11 . The topological polar surface area is 71.2 Ų . The compound has a complexity of 298 .

Scientific Research Applications

Dendrimer Functionalization

t-Boc-N-Amido-PEG2-Azide is used in scientific research for the functionalization of poly(amido)-based dendrons and dendrimers. This process, known as strain-promoted alkyne azide cycloaddition (SPAAC), is a copper-free method that functionalizes these structures with PEG chains under mild, metal-free reaction conditions. SPAAC offers the benefits of mild and metal-free reaction conditions, tolerance toward functional groups, and high yields, making it an important tool for the biomaterials community for macromolecular functionalization (Ornelas, Weck & Broichhagen, 2010).

Protein Modification

Another application of t-Boc-N-Amido-PEG2-Azide in scientific research is in the PEGylation of proteins to prolong their residence time in blood and decrease their immunogenicity and antigenicity. This process is typically hindered by the polydispersity of PEG, making it difficult to identify the sites of protein modification. However, the use of a monodisperse t-Boc-N-Amido-PEG2-Azide allows for the direct identification of PEGylation sites on proteins by electrospray ionization mass spectrometry (ESI-MS), simplifying the characterization of conjugated proteins (Mero, Veronese, Spolaore & Fontana, 2009).

Hydrogel Formation

t-Boc-N-Amido-PEG2-Azide is also used in the synthesis of amphiphilic conetwork (APCN) gels and hydrogels of poly(amido amine) with controlled composition, degradation, and release behavior, which are useful for controlled release and tissue engineering applications. The APCN gels are synthesized through nucleophilic substitution reactions between activated halide terminated poly(caprolactone) (PCL) and poly(ethylene glycol) (PEG)-based poly(amido amine) containing amine moieties (Nutan, Chandel, Bhalani & Jewrajka, 2017).

Branched Polyethylene Glycol Synthesis

Additionally, t-Boc-N-Amido-PEG2-Azide is involved in the synthesis of novel branched polyethylene glycol (PEG), where two PEG chains and a glutamic acid (Glu) with an active amido protected by t-butyloxycarbonyl (Boc) are linked up through the carboxylic group of Glu, using a catalytic system. This branching enhances the structural diversity and potential applications of PEG in various biomedical fields (Li Ke-liang, 2007).

Safety And Hazards

For safety and hazards information, please refer to the Safety Data Sheet (SDS) of t-Boc-N-Amido-PEG2-Azide .

Future Directions

T-Boc-N-Amido-PEG2-Azide is a promising compound in the field of drug delivery due to its ability to form stable triazole linkages . Its hydrophilic PEG spacer, which increases solubility in aqueous media, makes it a suitable candidate for various biomedical applications .

properties

IUPAC Name

tert-butyl N-[2-[2-(2-azidoethoxy)ethoxy]ethyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N4O4/c1-11(2,3)19-10(16)13-4-6-17-8-9-18-7-5-14-15-12/h4-9H2,1-3H3,(H,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEZSEFQCLYODJG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCCN=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

t-Boc-N-Amido-PEG2-Azide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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